3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine

Description

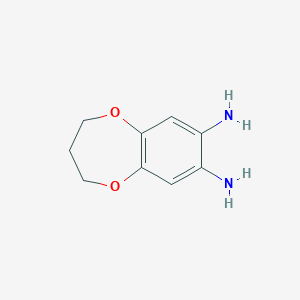

3,4-Dihydro-2H-1,5-benzodioxepine-7,8-diamine (CID: 9120713) is a heterocyclic compound featuring a seven-membered dioxepine ring fused to a benzene core, with two amine groups at positions 7 and 6. Its molecular formula is C₉H₁₂N₂O₂, and its SMILES notation is C1COC2=C(C=C(C(=C2)N)N)OC1, reflecting the fused ring system and amine substituents . The compound has a predicted collision cross-section (CCS) of 140.4 Ų for the [M+H]+ adduct, indicating moderate molecular size and polarity .

Properties

IUPAC Name |

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBKYNMKAVVHDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C(=C2)N)N)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Ring-Forming Reactions

The benzodioxepine ring system can be constructed through several established methodologies, with the most common approaches involving Williamson etherification reactions. These typically employ appropriately functionalized catechol derivatives that undergo alkylation with suitable three-carbon linkers containing leaving groups at both termini. This approach has been extensively documented in the literature for related benzodioxepine structures. The general reaction can be represented as:

Catechol derivative + X-(CH2)3-X → Benzodioxepine scaffold

Where X represents suitable leaving groups such as halides or sulfonates. The seven-membered ring formation requires careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization processes.

Procedure A: Williamson Etherification and Dieckmann Cyclisation

One established synthetic route toward benzodioxepine derivatives involves a multi-step process designated as "Procedure A." This approach typically begins with Williamson etherification followed by Dieckmann cyclisation and subsequent decarboxylation.

The protocol involves:

- Etherification of appropriately substituted catechol derivatives with dihalides under basic conditions

- Dieckmann cyclisation to form β-keto esters

- Decarboxylation to yield the corresponding benzodioxepine scaffolds

Microwave-assisted synthesis has also been explored for this approach, offering significant advantages in terms of reaction time and yield. Comparative studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields.

Procedure B: Alternative Ring Construction Pathways

An alternative synthetic strategy, designated as "Procedure B," involves a different approach to the benzodioxepine core structure. This method typically begins with epichlorohydrin ring opening followed by THP (tetrahydropyran) protection, alkylation, deprotection, and oxidation steps.

The key steps include:

- Ring opening of epichlorohydrin with appropriately substituted phenols

- Protection of the resulting secondary alcohol

- Intramolecular alkylation to form the seven-membered ring

- Deprotection and oxidation to yield the target compounds

Specific Preparation Methods for 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine

Nitro Reduction Method

The most direct and documented approach for preparing this compound involves catalytic hydrogenation of the corresponding nitro derivative. According to established protocols, 10.2 g of 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is hydrogenated in 500 ml of methanol with Raney-nickel as catalyst. After the hydrogenation is complete, the catalyst is separated, and the diamine product is isolated.

This synthetic route represents a chemoselective reduction of a nitro group to an amino functionality while preserving other structural features. The precursor 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine can be prepared through selective nitration of the benzodioxepine scaffold followed by selective reduction of one nitro group in a controlled manner.

Dithionite-Mediated Reduction

An alternative approach worthy of consideration involves the use of sodium dithionite (Na₂S₂O₄) as a reducing agent. This methodology has demonstrated efficacy in the reduction of nitro groups to amines under mild conditions for related compounds. The application of this approach to 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepine could potentially provide a more environmentally friendly route to the target diamine.

The dithionite-mediated reduction offers several advantages:

- Operation under mild conditions (ambient temperature and pressure)

- Avoidance of precious metal catalysts

- High chemoselectivity for nitro group reduction

- Compatibility with a range of functional groups

Retrosynthetic Analysis and Alternate Approaches

Based on structural considerations, several additional synthetic routes can be envisioned for the preparation of this compound:

- Construction of the benzodioxepine scaffold from appropriately substituted diaminocatechol derivatives

- Late-stage introduction of the diamino functionality through directed ortho-metalation or electrophilic aromatic substitution followed by transformation to amino groups

- Ring-closing metathesis approaches involving diallyloxy-substituted diaminobenzene derivatives

Optimization of Synthesis Parameters

Catalytic Hydrogenation Parameters

The efficiency of the catalytic hydrogenation approach depends critically on several parameters that must be carefully optimized. Table 1 summarizes the key factors influencing this transformation.

Table 1. Optimization Parameters for Catalytic Hydrogenation in the Synthesis of this compound

Purification and Isolation Methods

The isolation of pure this compound presents challenges due to the high polarity and potential for oxidation of the diamino groups. Table 2 outlines effective purification strategies based on reported approaches for similar compounds.

Table 2. Purification Methods for this compound

| Purification Method | Advantages | Limitations | Recommended Conditions |

|---|---|---|---|

| Recrystallization | Simple, scalable | Solvent-dependent efficiency | EtOH or EtOH/H₂O mixtures |

| Column Chromatography | High purity achievable | Material loss, oxidation risk | Silica gel, EtOAc/hexanes with 1% Et₃N |

| Salt Formation | Stabilizes amine groups | Additional steps required | HCl salt in isopropanol |

| Sublimation | Very high purity | Limited scale, thermal decomposition risk | Low pressure, controlled temperature |

Analytical Characterization

Spectroscopic Analysis

Comprehensive spectroscopic characterization is essential for confirming the structure and purity of synthesized this compound. Table 3 summarizes the key spectroscopic features expected for this compound.

Table 3. Spectroscopic Data for this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 4, based on experimental and predicted values.

Table 4. Physicochemical Properties of this compound

Collision Cross Section Data

Modern analytical techniques, including ion mobility-mass spectrometry, provide additional characterization parameters such as collision cross section (CCS) values. Table 5 presents predicted CCS values for this compound under various ionization conditions.

Table 5. Predicted Collision Cross Section Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 181.09715 | 140.4 |

| [M+Na]⁺ | 203.07909 | 149.7 |

| [M+NH₄]⁺ | 198.12369 | 148.1 |

| [M+K]⁺ | 219.05303 | 146.4 |

| [M-H]⁻ | 179.08259 | 145.6 |

| [M+Na-2H]⁻ | 201.06454 | 144.5 |

| [M]⁺ | 180.08932 | 143.1 |

| [M]⁻ | 180.09042 | 143.1 |

Comparative Analysis of Preparation Methods

Evaluation of Synthetic Routes

A critical comparison of the various synthetic approaches to this compound reveals distinct advantages and limitations for each method. Table 6 presents a comprehensive evaluation of these synthetic routes.

Table 6. Comparative Analysis of Synthetic Routes to this compound

Scale-up Considerations

For industrial or large-scale preparation of this compound, several additional factors must be considered beyond laboratory-scale synthesis. Table 7 outlines key considerations for scaling the preparation methods.

Table 7. Scale-up Considerations for the Preparation of this compound

| Parameter | Small Scale (<100g) | Medium Scale (100g-1kg) | Large Scale (>1kg) | Critical Factors |

|---|---|---|---|---|

| Reactor Type | Round-bottom flask | Jacketed glass reactor | Stainless steel reactor | Heat transfer, mixing efficiency |

| Hydrogenation Method | Balloon/Parr apparatus | Dedicated hydrogenator | Continuous flow | Safety, pressure control, catalyst recovery |

| Temperature Control | ±2°C | ±1°C | ±0.5°C | Exotherm management, selectivity |

| Purification | Column chromatography | Flash chromatography | Crystallization/filtration | Cost, solvent recovery, throughput |

| Safety Concerns | Minor | Moderate | Significant | Exothermic potential, H₂ handling, dust explosion hazard of product |

| Environmental Impact | Low | Medium | High | Solvent selection, catalyst recovery, waste stream management |

Applications and Biological Activity

While the primary focus of this analysis is on preparation methods, the applications of this compound provide important context for its synthesis. The compound functions as a modulator of neurotransmitter release and reuptake, influencing the transmission of signals between neurons. It acts by binding to specific receptors, altering their conformation and affecting downstream signaling cascades. Through these mechanisms, it can regulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, impacting neuronal communication and synaptic transmission.

Additionally, this compound may play a role in modulating ion channels, affecting the flow of ions across neuronal membranes and influencing neuronal excitability. These properties make it a valuable research tool for investigating neuronal communication and synaptic plasticity mechanisms.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the diamine groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine involves its interaction with specific molecular targets. It is known to bind to the serotonin transporter, inhibiting serotonin reuptake and increasing serotonin levels in the synaptic cleft. This action is similar to that of other psychoactive compounds, leading to elevated levels of neurotransmitters such as serotonin, dopamine, and norepinephrine .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Functional Groups

3,4-Dihydro-2H-1,5-Benzodioxepine-7-carboxylic Acid

- Molecular Formula : C₁₀H₁₀O₄

- Key Features : Replaces the 7,8-diamine groups with a carboxylic acid at position 5.

- Properties : Higher polarity (carboxylic acid group) and melting point (143–146°C) compared to the diamine derivative .

- Applications : Used in synthetic intermediates for pharmaceuticals or agrochemicals.

3,4-Dihydro-2H-1,5-Benzodioxepine-7-sulfonyl Piperazine Derivative

- Example : 2-Chloro-1-[4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)piperazin-1-yl]ethan-1-one (CAS: 877963-90-1)

- Key Features : Incorporates a sulfonyl-piperazine moiety at position 7.

- Applications : Likely explored as a kinase inhibitor or receptor modulator due to sulfonamide’s prevalence in drug design .

Heterocyclic Analogues with Varied Ring Systems

3,4-Dihydro-2H-1,5,2-Benzo[f]dithiazepin-3-ones

- Key Features : Replaces the oxygen atoms in the dioxepine ring with sulfur, forming a dithiazepine ring. Derivatives include 1,1-dioxides and tetraoxides .

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-((Dimethylamino)methyl)phenyl]-2-methoxy-pyridin-3-amine

- Molecular Formula : C₂₃H₂₅N₃O₃

- Key Features : Contains a benzodioxin ring (six-membered) instead of benzodioxepine.

- Applications: Investigated for CNS-targeted activity due to the dimethylaminomethylphenyl group, which enhances blood-brain barrier penetration .

2,3-Dihydro-1H-1,5-Benzodiazepines

- Key Features : A seven-membered diazepine ring with two nitrogen atoms. Derivatives like 2-nitrophenyl-2,3-dihydro-1H-benzodiazepines exhibit CNS modulation and anticancer activity .

- Contrast : Benzodiazepines lack the oxygen atoms present in benzodioxepines, altering electronic properties and biological targets.

Data Table: Key Properties of 3,4-Dihydro-2H-1,5-Benzodioxepine-7,8-Diamine and Analogues

Research Findings and Contrasts

- Reactivity : The diamine derivative’s vicinal amines enable chelation or crosslinking, unlike carboxylic acid or sulfonamide analogues .

- Biological Activity : Dithiazepines and benzodiazepines exhibit marked anticancer/CNS activity, whereas benzodioxepine derivatives remain underexplored pharmacologically .

- Thermal Stability : The carboxylic acid analogue’s higher melting point (143–146°C) suggests stronger intermolecular forces compared to the diamine .

Biological Activity

Overview

3,4-Dihydro-2H-1,5-benzodioxepine-7,8-diamine, also known as Benzodioxepine, is a synthetic compound characterized by its unique diamine functionality. This compound has garnered interest due to its potential biological activities, particularly its interaction with neurotransmitter systems.

The primary target of this compound is the serotonin transporter (SERT). The compound binds to SERT, leading to increased levels of serotonin in the synaptic cleft. This elevation in serotonin levels can influence various biochemical pathways associated with mood regulation and anxiety.

Biochemical Pathways

The interaction of Benzodioxepine with SERT not only enhances serotonin availability but also affects the levels of other neurotransmitters such as dopamine and norepinephrine. This triad of neurotransmitter modulation is crucial for understanding the compound's potential therapeutic effects in mood disorders and anxiety-related conditions.

Research Findings

Recent studies have explored the biological activities of this compound in various contexts:

- Antidepressant Activity : Research indicates that compounds similar to Benzodioxepine exhibit antidepressant-like effects in animal models. These effects are attributed to enhanced serotonergic activity and modulation of dopaminergic pathways.

- Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This could make it a candidate for further investigation in neurodegenerative diseases.

- Potential for Drug Development : The unique structure of Benzodioxepine allows it to be a valuable scaffold for developing new drugs targeting serotonin-related disorders. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparison table is provided below:

| Compound Name | Target Receptor | Biological Activity |

|---|---|---|

| This compound | Serotonin Transporter | Antidepressant, Neuroprotective |

| 3,4-Dihydro-2H-1,4-benzodioxepine | Not specified | Limited studies on biological activity |

| 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine | Various receptors | Potentially psychoactive |

Case Studies

A notable case study involved the administration of Benzodioxepine derivatives in animal models exhibiting depressive behaviors. Results demonstrated significant improvements in behavioral assays indicative of reduced anxiety and depression symptoms. The study highlighted the importance of further clinical trials to evaluate safety and efficacy in humans .

Q & A

Q. What are the common synthetic routes for preparing 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves cyclization of substituted catechol derivatives with epoxide precursors. For example, analogous benzodioxepine frameworks are synthesized via acid-catalyzed ring-closing reactions of diol intermediates . Key intermediates include:

- 7,8-Dinitro derivatives : Used for subsequent reduction to diamine groups.

- Carboxylic acid precursors : E.g., 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid, which can be converted to diamine via Curtius or Hofmann rearrangements .

- Critical Steps :

- Purification via recrystallization (solvents: ethanol/water mixtures).

- Monitoring reaction progress using TLC (silica gel, hexane/ethyl acetate eluent).

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what characteristic signals should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Two singlets for aromatic protons (δ 6.5–7.0 ppm), a multiplet for the dioxepine ring protons (δ 3.5–4.5 ppm), and broad singlets for NH₂ groups (δ 4.5–5.5 ppm, exchangeable with D₂O) .

- ¹³C NMR : Signals at ~150 ppm (oxygenated aromatic carbons) and 50–60 ppm (dioxepine ring carbons) .

- X-ray Crystallography : Used to confirm the bicyclic structure and diamine substitution pattern. For related compounds, bond angles of 112–118° are observed at the oxygen bridges .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound across different studies?

- Methodological Answer :

- Standardize Assay Conditions :

- Control solvent effects (e.g., DMSO concentration in cell-based assays).

- Validate purity (>95% via HPLC; column: C18, gradient elution with acetonitrile/water) .

- Structural Validation :

- Compare spectral data (NMR, HRMS) with literature values for derivatives .

- Perform dose-response studies to rule out off-target effects at high concentrations.

- Meta-Analysis : Cross-reference results with structurally similar compounds, such as 7-chloro-8-(chloromethyl) analogs, to identify structure-activity trends .

Q. What strategies optimize regioselectivity in functionalizing the diamine groups of this compound under varying reaction conditions?

- Methodological Answer :

- Protection/Deprotection :

- Use Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to selectively protect one amine while modifying the other .

- Solvent Effects :

- Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the less hindered position.

- Non-polar solvents (e.g., toluene) enhance steric control for bulkier reagents .

- Catalytic Systems :

- Palladium/copper catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Validation : Monitor regioselectivity via LC-MS and compare with computational predictions (DFT studies on charge distribution) .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Solubility Profiling :

- Measure solubility in buffered solutions (pH 2–12) to account for protonation states of the diamine groups.

- Use UV-Vis spectroscopy (λmax ~270 nm) for quantification in dilute solutions .

- Crystallographic Insights :

- Analyze hydrogen-bonding patterns in single crystals; e.g., NH₂ groups may form intermolecular bonds in aqueous media, reducing solubility .

- Controlled Experiments : Repeat solubility tests under inert atmospheres to rule out oxidation artifacts .

Experimental Design Considerations

Q. What are the best practices for evaluating the thermal stability of this compound during storage and reaction conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 25–300°C (heating rate: 10°C/min) to identify decomposition thresholds .

- Accelerated Stability Studies :

- Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products.

- Use argon/vacuum sealing for oxygen-sensitive derivatives .

- In Situ Monitoring : Employ FTIR to detect amine oxidation (appearance of N-O stretches ~1250 cm⁻¹) during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.